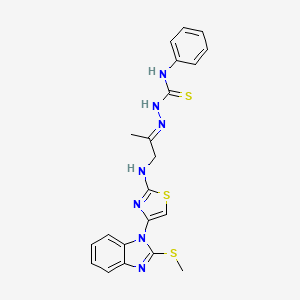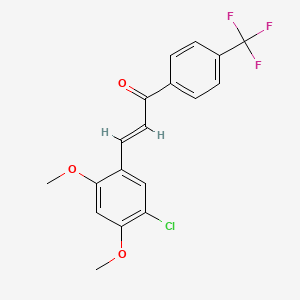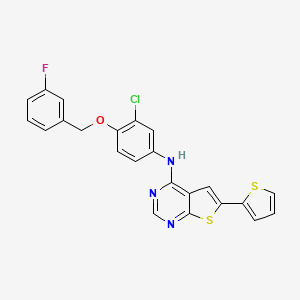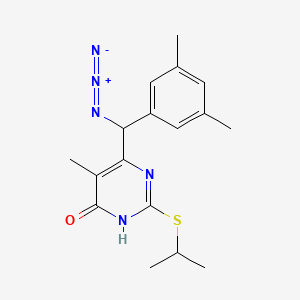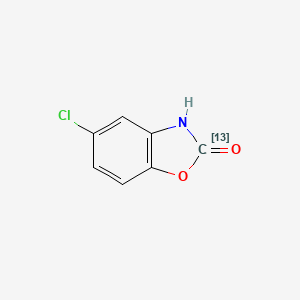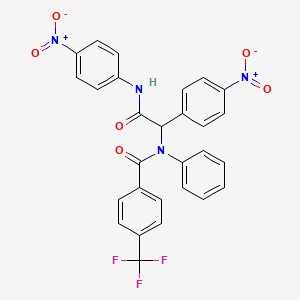
Mmp-9-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mmp-9-IN-4 is a selective inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme that plays a crucial role in the degradation of the extracellular matrix. MMP-9 is involved in various physiological processes such as tissue remodeling, angiogenesis, and wound healing, as well as pathological conditions like cancer metastasis and inflammation . This compound is designed to inhibit the activity of MMP-9, thereby potentially offering therapeutic benefits in diseases where MMP-9 is implicated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mmp-9-IN-4 typically involves the use of aryl sulfonamide anthranilate hydroxamate as a key intermediate . The synthetic route includes several steps:
Formation of the Aryl Sulfonamide: This involves the reaction of an aryl amine with a sulfonyl chloride under basic conditions.
Coupling with Anthranilate: The aryl sulfonamide is then coupled with anthranilic acid derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Hydroxamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamate moiety, leading to the formation of oxime derivatives.
Reduction: The nitro groups present in some intermediates can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Oxime derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Mmp-9-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of MMP-9 and its effects on the extracellular matrix.
Biology: Helps in understanding the role of MMP-9 in cell migration, invasion, and angiogenesis.
Wirkmechanismus
Mmp-9-IN-4 is compared with other MMP-9 inhibitors such as:
- Mmp-9-IN-1
- Mmp-9-IN-2
- Mmp-9-IN-3
- Mmp-9-IN-9
Uniqueness: this compound is unique due to its high selectivity for MMP-9 over other matrix metalloproteinases, which reduces off-target effects and potential side effects . Additionally, its strong binding affinity to the zinc ion in the catalytic domain enhances its inhibitory potency .
Vergleich Mit ähnlichen Verbindungen
- Mmp-9-IN-1: Another selective inhibitor with a different chemical structure but similar inhibitory mechanism.
- Mmp-9-IN-2: Known for its use in cancer research due to its ability to inhibit MMP-9-mediated tumor invasion.
- Mmp-9-IN-3: Utilized in studies related to cardiovascular diseases where MMP-9 plays a role in plaque instability.
- Mmp-9-IN-9: A newer inhibitor with promising results in preclinical studies for inflammatory diseases .
Eigenschaften
Molekularformel |
C28H19F3N4O6 |
|---|---|
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
N-[2-(4-nitroanilino)-1-(4-nitrophenyl)-2-oxoethyl]-N-phenyl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H19F3N4O6/c29-28(30,31)20-10-6-19(7-11-20)27(37)33(22-4-2-1-3-5-22)25(18-8-14-23(15-9-18)34(38)39)26(36)32-21-12-16-24(17-13-21)35(40)41/h1-17,25H,(H,32,36) |
InChI-Schlüssel |
GDBNAEMVDGQOCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



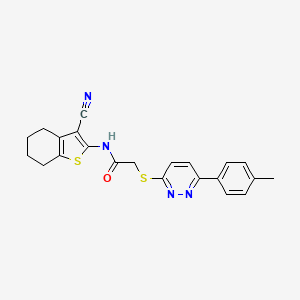
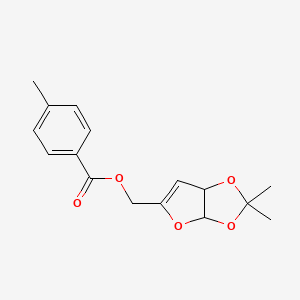
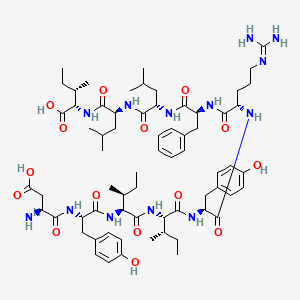
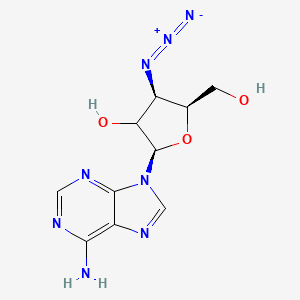
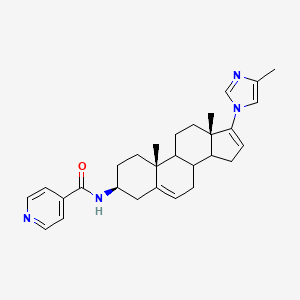
![3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B12394711.png)

